BenchChemオンラインストアへようこそ!

GSK199

PAD4 inhibition IC50 comparison Calcium sensitivity

GSK199 is a reversible, highly selective PAD4 inhibitor (IC50=200 nM) with a resolved co-crystal structure (PDB: 4X8G). Its moderate potency and consistent calcium sensitivity (5-fold shift between 0-2 mM Ca²⁺) enable precise dose-response studies without confounding cross-reactivity, unlike pan-PAD inhibitors or more potent analogs. Validated for NETosis research, calcium-flux assays, and preclinical RA models with established in vivo dosing. Choose GSK199 for unambiguous PAD4 target engagement.

Molecular Formula C24H29ClN6O2
Molecular Weight 469.0 g/mol
Cat. No. B607773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK199
SynonymsGSK199;  GSK-199;  GSK 199; 
Molecular FormulaC24H29ClN6O2
Molecular Weight469.0 g/mol
Structural Identifiers
SMILESCCN1C(=CC2=C1N=CC=C2)C3=NC4=C(N3C)C(=CC(=C4)C(=O)N5CCCC(C5)N)OC.Cl
InChIInChI=1S/C24H28N6O2.ClH/c1-4-30-19(12-15-7-5-9-26-22(15)30)23-27-18-11-16(13-20(32-3)21(18)28(23)2)24(31)29-10-6-8-17(25)14-29;/h5,7,9,11-13,17H,4,6,8,10,14,25H2,1-3H3;1H/t17-;/m1./s1
InChIKeyKRGMIOKDGHBYQE-UNTBIKODSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GSK199: Reversible PAD4 Inhibitor for NETosis and Inflammatory Disease Research Procurement


GSK199 is a reversible, small-molecule inhibitor of peptidyl arginine deiminase 4 (PAD4), an enzyme catalyzing protein citrullination implicated in autoimmune and oncological pathologies [1]. It binds to the low-calcium conformation of PAD4 and demonstrates sub-micromolar potency (IC50 = 200 nM without calcium) [1]. The compound's crystal structure with human PAD4 has been resolved (PDB: 4X8G) [2]. Unlike pan-PAD inhibitors or more potent analogs such as GSK484, GSK199's moderate potency and reversible binding mechanism provide a distinct pharmacological profile suitable for specific experimental contexts where potency, reversibility, or calcium sensitivity must be controlled [1].

Why GSK199 Cannot Be Substituted with Cl-amidine, GSK484, or Other PAD Inhibitors in NETosis Research


While the market offers several PAD inhibitors, direct substitution of GSK199 with pan-PAD inhibitors like Cl-amidine or more potent PAD4-specific inhibitors like GSK484 introduces significant experimental confounders. Cl-amidine inhibits PAD1, PAD3, and PAD4 with IC50 values ranging from 0.8 μM to 5.9 μM [1], confounding interpretation of PAD4-specific biology. GSK484, though also PAD4-selective, exhibits 4-fold greater potency (IC50 = 50 nM) and different calcium-dependent behavior [2], which alters cellular dose-response relationships and potential off-target engagement thresholds. Even GSK106, a close structural analog, is completely inactive (IC50 > 100 μM) [3], demonstrating that subtle scaffold modifications abolish activity. The quantitative evidence below substantiates why GSK199 remains a distinct and irreplaceable tool for precise PAD4 pharmacology studies.

GSK199 Quantitative Differentiation Evidence: Direct Comparator Data for Informed Procurement


PAD4 Inhibitory Potency: GSK199 vs. GSK484 vs. GSK106

GSK199 demonstrates a 4-fold lower potency compared to the related PAD4 inhibitor GSK484, while maintaining >500-fold superiority over the inactive analog GSK106. This intermediate potency is crucial for studies where complete target saturation must be avoided [1].

PAD4 inhibition IC50 comparison Calcium sensitivity

Calcium-Dependent Potency Modulation: GSK199 Exhibits 5-fold Shift at Physiological Calcium

GSK199's potency decreases 5-fold in the presence of 2 mM calcium (IC50 = 1.0 μM) compared to 50 nM (IC50 shift = 5-fold) for GSK484. This calcium-dependent behavior reflects differential binding to low-calcium versus high-calcium PAD4 conformations [1].

Calcium sensitivity PAD4 allosteric modulation Enzyme kinetics

PAD4 Isoform Selectivity Profile: GSK199 vs. Cl-amidine (Pan-PAD Inhibitor)

GSK199 selectively inhibits PAD4 over PAD1, PAD2, and PAD3, whereas Cl-amidine is a pan-PAD inhibitor with sub-μM to low-μM potency across PAD isoforms. GSK199 shows minimal inhibition of PAD1, PAD2, and PAD3 at concentrations up to 10 μM [1] [2].

PAD isoform selectivity Off-target pharmacology Chemical probe validation

Cellular Efficacy in NETosis Inhibition: GSK199 vs. GSK484 Functional Comparison

Both GSK199 and GSK484 inhibit NET formation in human and mouse neutrophils, but GSK199 achieves comparable functional effects at higher concentrations due to its lower potency. At 10 μM, GSK199 markedly inhibits histone H3 citrullination and NET formation in mouse neutrophils, whereas GSK484 achieves similar inhibition at lower concentrations [1].

NETosis Neutrophil extracellular traps Cellular assay

In Vivo Efficacy in Rheumatoid Arthritis Model: GSK199 Dose-Response and Disease Modulation

In the murine collagen-induced arthritis (CIA) model, GSK199 administered subcutaneously at 10 mg/kg and 30 mg/kg q.d. reduced clinical disease activity by 25% and 54%, respectively, compared to saline controls. Relative to untreated animals, reductions were 52% and 71%, respectively. GSK199 (30 mg/kg b.i.d.) also reduced joint destruction and C3 complement deposition [1]. Comparative in vivo data for GSK484 in the same model is limited, but GSK199's efficacy is well-documented.

Collagen-induced arthritis In vivo pharmacology Rheumatoid arthritis

Structural Basis of PAD4 Inhibition: GSK199 Binding Mode and Energetics vs. GSK106

Crystal structure (PDB: 4X8G) reveals GSK199 binds PAD4 and induces a β-hairpin conformation. Molecular dynamics simulations and MMPBSA calculations show a binding free energy of -11.339 kcal/mol for GSK199 compared to 1.063 kcal/mol for the inactive analog GSK106, explaining the >500-fold potency difference [1] [2]. GSK199 forms six hydrogen bonds with PAD4, whereas GSK106 forms only three [2].

X-ray crystallography Binding free energy Molecular dynamics

Optimized Procurement: Application Scenarios Where GSK199 Outperforms Alternative PAD Inhibitors


PAD4-Specific Target Validation in NETosis and Autoimmunity

When studying PAD4-dependent NETosis mechanisms in neutrophils, GSK199's high selectivity for PAD4 (>50-fold over PAD1/2/3) eliminates confounding contributions from other PAD isoforms, unlike pan-inhibitors such as Cl-amidine. Its intermediate potency (IC50 = 200 nM) allows for dose-response studies across a 10-1000 nM range without complete target saturation, which is particularly valuable for identifying partial inhibition phenotypes [1]. This selectivity profile is critical for generating robust, interpretable data in target validation studies of rheumatoid arthritis, lupus, and vasculitis.

Calcium-Dependent Enzyme Kinetics and Allosteric Modulation Studies

Experiments investigating the calcium-dependent regulation of PAD4 activity require inhibitors with well-characterized calcium sensitivity. GSK199 exhibits a consistent 5-fold potency shift between 0 mM and 2 mM calcium (IC50 = 200 nM vs. 1.0 μM), enabling precise control of PAD4 inhibition under varying calcium concentrations [1]. This property is essential for studies of PAD4 activation in calcium flux assays or for comparing inhibition profiles under resting versus stimulated cellular conditions.

In Vivo Preclinical Efficacy Studies in Collagen-Induced Arthritis Models

For preclinical evaluation of PAD4 inhibition in rheumatoid arthritis, GSK199 provides a validated in vivo tool with established dosing regimens. Subcutaneous administration at 10-30 mg/kg q.d. yields quantifiable reductions in clinical disease activity (25-54% vs. saline controls) and joint pathology in the CIA mouse model [1]. The availability of pharmacokinetic data and a validated LC-MS/MS method for plasma quantification supports accurate exposure-response correlation and translational pharmacology studies [2].

Structural Biology and Fragment-Based Drug Discovery Programs Targeting PAD4

GSK199's resolved co-crystal structure with human PAD4 (PDB: 4X8G) at 3.29 Å resolution provides a defined binding mode that can serve as a reference for fragment-based screening, virtual docking campaigns, and structure-guided lead optimization [1]. The compound's reversible binding mechanism and well-characterized binding energetics (ΔG = -11.339 kcal/mol) make it an ideal tool compound for biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) in drug discovery settings [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK199

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.